4,8-二溴-7-氯喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

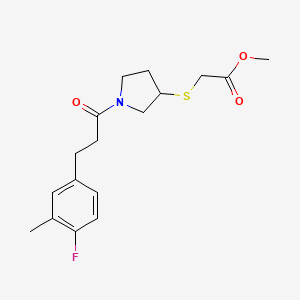

The compound 4,8-Dibromo-7-chloroquinoline is a halogenated quinoline, which is a class of compounds known for their diverse applications, including their use in medicinal chemistry. The presence of multiple halogens on the quinoline ring system can significantly influence its chemical and physical properties, as well as its ability to form various supramolecular structures and inclusion complexes.

Synthesis Analysis

The synthesis of halogenated quinolines, such as 4,8-Dibromo-7-chloroquinoline, often involves strategic functionalization of the quinoline core. For instance, the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines has been achieved, with the chloro group at the 7-position being effectively substituted using amino alcohols to yield novel analogues . This demonstrates the versatility of the quinoline scaffold and the potential for generating a wide array of derivatives through various synthetic routes.

Molecular Structure Analysis

The molecular structure of halogenated quinolines is characterized by the presence of halogen atoms, which can influence the molecular packing and crystal structures. For example, the crystal structures of a chloro-substituted diquinoline dibromide and its lattice inclusion compounds have been reported, showcasing different types of aromatic interfacial packing and a greater dependence on these interactions compared to non-chlorinated analogues . The X-ray structures of several halogenated quinolines and their derivatives have been elucidated, providing insight into their three-dimensional conformations and potential for forming supramolecular assemblies .

Chemical Reactions Analysis

Halogenated quinolines can participate in various chemical reactions, often facilitated by the reactive nature of the halogen substituents. For instance, the reaction of a chloro-substituted quinoline with a benzoquinone derivative has been described, leading to the formation of a complex tropolone compound . The reactivity of the halogen atoms allows for further functionalization and the formation of novel compounds with potentially interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,8-Dibromo-7-chloroquinoline are influenced by the halogen substituents, which can affect its solubility, melting point, and stability. The inclusion properties of halogenated quinolines have been studied, revealing their ability to form lattice inclusion compounds with various solvents, which is indicative of their potential as host molecules in supramolecular chemistry . The presence of halogens can also impact the hydrogen-bonding patterns and the overall crystal packing of these compounds .

科学研究应用

抗疟和抗癌特性

4,8-二溴-7-氯喹啉作为氯喹的衍生物,因其在各种治疗领域的潜力而受到研究,超出了其众所周知的抗疟作用。研究表明,氯喹及其衍生物表现出有趣的生化特性,导致它们被重新用于治疗包括癌症在内的多种疾病。这些化合物抑制溶酶体酸化能力,使其在与化疗药物和放射治疗联合使用时,有望提高肿瘤细胞杀伤效果。这种作用机制归因于通过阻断自噬体融合和降解(癌细胞存活的关键过程)来抑制自噬(Njaria 等人,2015;Solomon & Lee,2009)。

包合性质和晶体工程

氯喹衍生物的包合性质已在晶体工程的背景下得到探索。对二喹啉化合物的研究,包括具有氯取代的化合物(如 4,8-二溴-7-氯喹啉),揭示了它们与一系列分子形成晶格包合物的能力。这些研究提供了对分子组装和分子间相互作用的见解,有助于开发在药物递送系统中具有潜在应用的新材料(Ashmore 等人,2006)。

与 DNA 相互作用和遗传毒性

氯喹及其衍生物与 DNA 的相互作用也是科学研究的主题,对了解其遗传毒性作用和在抗疟和抗癌活性中的作用机制具有重要意义。研究表明,这些化合物可以与 DNA 形成复合物,影响其结构和功能,这可能有助于其治疗作用以及潜在的副作用(Cohen & Yielding,1965)。

病毒感染和免疫调节作用

氯喹衍生物在病毒感染治疗中的潜在应用已得到研究,研究证明了它们的直接抗病毒作用和免疫调节特性。已证明这些化合物可以抑制包括 HIV 在内的多种病毒的复制,并抑制促炎细胞因子的产生,表明它们可能用于治疗病毒性疾病及其相关的炎性并发症(Savarino 等人,2003)。

缓蚀

除了生物医学应用之外,氯喹的衍生物(包括 4,8-二溴-7-氯喹啉)已被探索作为金属的缓蚀剂。它们在酸性环境中在金属表面形成保护层的能力证明了这些化合物在工业应用中的多功能性,为开发新的缓蚀材料提供了见解(Rbaa 等人,2019)。

安全和危害

The safety information for 4,8-Dibromo-7-chloroquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

It’s known that 7-chloroquinoline derivatives, which include 4,8-dibromo-7-chloroquinoline, have been evaluated for their antimicrobial, antimalarial, and anticancer activities .

Mode of Action

It’s known that quinoline derivatives can interfere with dna replication and transcription, inhibit protein synthesis, and disrupt mitochondrial functions, which could potentially explain their antimicrobial, antimalarial, and anticancer activities .

Biochemical Pathways

Given its potential antimalarial and anticancer activities, it may be inferred that it could affect pathways related to cell proliferation, dna replication, and protein synthesis .

Result of Action

It’s known that some 7-chloroquinoline derivatives have shown moderate to high antimalarial activity and antitumor activity towards certain cancer cell lines .

属性

IUPAC Name |

4,8-dibromo-7-chloroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2ClN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNLGHCSLJAYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Br)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1698782-29-4 |

Source

|

| Record name | 4,8-dibromo-7-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

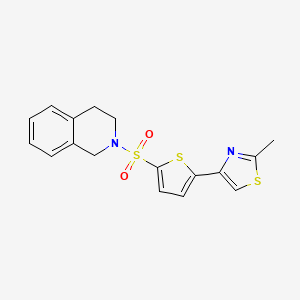

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/no-structure.png)

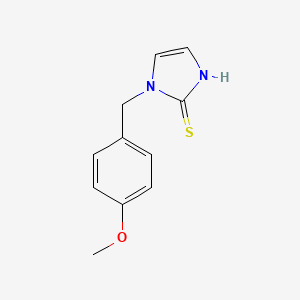

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

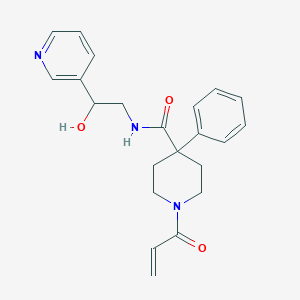

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)

![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)